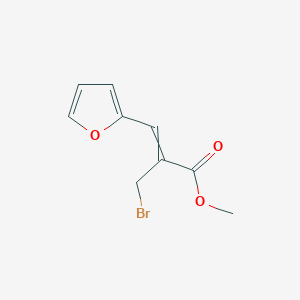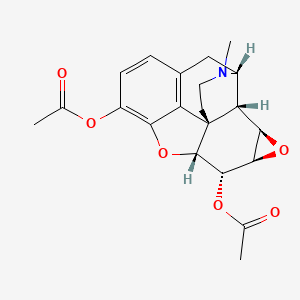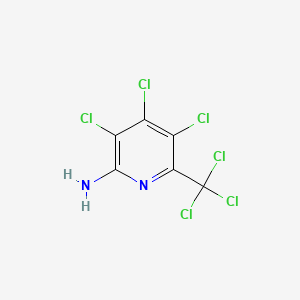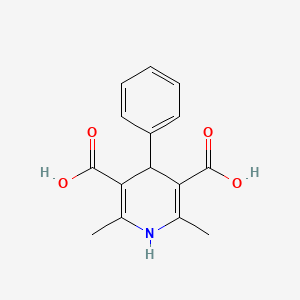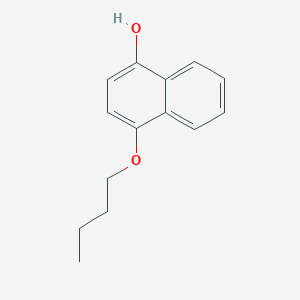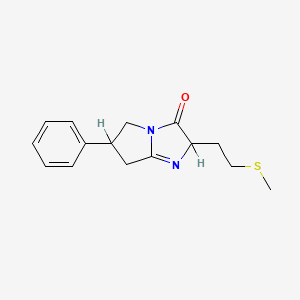![molecular formula C24H25NO3Si B14450143 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 76666-22-3](/img/structure/B14450143.png)
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is a complex organosilicon compound known for its unique structure and versatile applications. This compound belongs to the class of silatranes, which are characterized by a bicyclic framework containing silicon, oxygen, and nitrogen atoms. The presence of phenyl groups adds to its stability and reactivity, making it a valuable compound in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane typically involves the reaction of silatrane HSi(OCH₂CH₂)₃N with phenyl-substituted reagents. One common method includes the use of mercury (II) salts (HgX₂) where X can be various substituents like OCOMe, OCOCF₃, OCOCCl₃, SCN, or Br. The reaction proceeds under controlled conditions to afford the corresponding 1-substituted silatranes in good yields .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of reagents and solvents, as well as the control of temperature and pressure, are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce various functionalized silatranes .
Scientific Research Applications
1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other silatranes and organosilicon compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The silicon atom in the compound can form strong bonds with oxygen and nitrogen, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it effective in various applications. The pathways involved in its mechanism of action depend on the specific context in which the compound is used .
Comparison with Similar Compounds
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-phenyl-
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane, 1-ethenyl-
- 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
Comparison: 1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is unique due to the presence of three phenyl groups, which enhance its stability and reactivity compared to other similar compounds. The phenyl groups also contribute to its potential biological activity and applications in various fields. Other similar compounds may have different substituents, leading to variations in their chemical properties and applications .
Properties
CAS No. |
76666-22-3 |
|---|---|
Molecular Formula |
C24H25NO3Si |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
1,3,7-triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C24H25NO3Si/c1-4-10-20(11-5-1)23-18-25-16-17-26-29(27-23,22-14-8-3-9-15-22)28-24(19-25)21-12-6-2-7-13-21/h1-15,23-24H,16-19H2 |
InChI Key |
HDPMHXWZKOIIDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CO[Si]2(OC(CN1CC(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


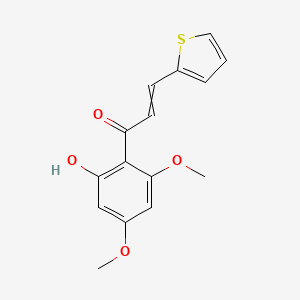

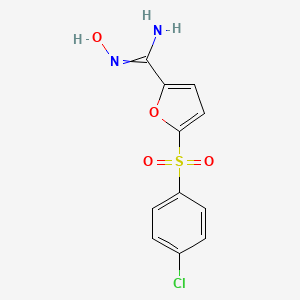
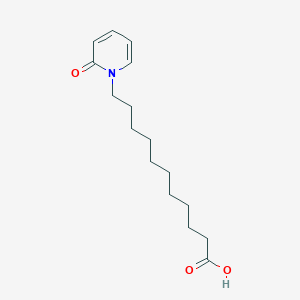
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)
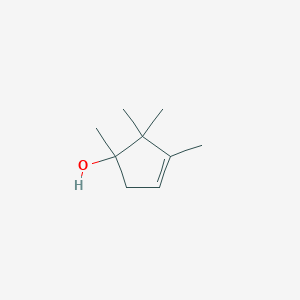
acetate](/img/structure/B14450130.png)

